molecular formula C17H15NO2 B5779006 2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione

2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione

Cat. No. B5779006
M. Wt: 265.31 g/mol
InChI Key: KRJAEYDFBGVIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, commonly known as PPD, is a chemical compound with potential medicinal properties. PPD belongs to the family of indandione derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of PPD is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. PPD has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. PPD has also been shown to activate the Nrf2 pathway, which is involved in the antioxidant defense system. Additionally, PPD has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and improve cognitive function. Additionally, PPD has been shown to improve glucose uptake and insulin sensitivity, reduce lipid accumulation, and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

PPD has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily assessed using various in vitro and in vivo assays. However, PPD also has some limitations. It is not very water-soluble, which can limit its bioavailability and make it difficult to use in certain experiments. Additionally, PPD can be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research related to PPD. One area of interest is the development of new synthetic methods for PPD that can improve its yield and purity. Another area of interest is the investigation of the potential therapeutic effects of PPD for various diseases, including neurodegenerative disorders, metabolic disorders, and cancer. Additionally, more research is needed to fully understand the mechanism of action of PPD and to identify its molecular targets. Finally, the development of PPD derivatives with improved bioavailability and stability could lead to the development of new drugs with potential therapeutic applications.

Synthesis Methods

PPD can be synthesized through various methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt reaction. The Knoevenagel condensation reaction involves the reaction of 1,3-dicarbonyl compounds with aldehydes or ketones in the presence of a base. On the other hand, the Claisen-Schmidt reaction involves the reaction of an aldehyde or ketone with an activated methylene compound in the presence of a base. Both methods have been successfully used for the synthesis of PPD.

Scientific Research Applications

PPD has been extensively studied for its potential medicinal properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. PPD has also been shown to have neuroprotective effects and to exhibit potential therapeutic effects for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPD has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.

properties

IUPAC Name

2-(1-propylpyridin-4-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-9-18-10-7-12(8-11-18)15-16(19)13-5-3-4-6-14(13)17(15)20/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJAEYDFBGVIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Propylpyridin-4-ylidene)indene-1,3-dione

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